molecular formula C19H19Cl2N3O4 B4103887 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4103887
M. Wt: 424.3 g/mol
InChI Key: WVEFLXCANXOQEL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with chlorinated phenoxy and nitrophenyl groups

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4/c1-13-11-14(20)5-6-17(13)28-12-18(25)22-7-9-23(10-8-22)19-15(21)3-2-4-16(19)24(26)27/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFLXCANXOQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Acylation of piperazine: The 4-chloro-2-methylphenoxyacetic acid is then reacted with piperazine to form the intermediate compound.

    Nitration: The final step involves nitration of the intermediate compound to introduce the nitro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorinated phenoxy and nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products depend on the nucleophile used but could include various substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenoxy)acetyl]-4-(2-chlorophenyl)piperazine
  • 1-[(4-methylphenoxy)acetyl]-4-(2-nitrophenyl)piperazine
  • 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-nitrophenyl)piperazine

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone is unique due to the specific combination of chlorinated phenoxy and nitrophenyl groups attached to the piperazine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.